molecular formula C16H20N4O3S2 B5702209 N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B5702209
M. Wt: 380.5 g/mol
InChI Key: GBROXNNSPGDCAN-UHFFFAOYSA-N
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Description

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves the reaction of 1,3,4-thiadiazole derivatives with benzamide derivatives under specific conditions. One common method includes the use of hydrazonoyl halides and thiocyanates to form the thiadiazole ring . The reaction conditions often require the presence of a base such as triethylamine and solvents like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would typically include the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzamide and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interfere with cellular pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-11(2)15-18-19-16(24-15)17-14(21)12-6-5-7-13(10-12)25(22,23)20-8-3-4-9-20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBROXNNSPGDCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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